molecular formula C6H16O3Si B7801341 Hydridotriethoxysilane

Hydridotriethoxysilane

Cat. No. B7801341
M. Wt: 164.27 g/mol
InChI Key: QQQSFSZALRVCSZ-UHFFFAOYSA-N
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Description

Hydridotriethoxysilane is a useful research compound. Its molecular formula is C6H16O3Si and its molecular weight is 164.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydridotriethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydridotriethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Consolidating Cementitious Materials

Hydridotriethoxysilane (HTEOS), also known as Tetraethyl orthosilicate (TEOS) or ethyl silicate, has been applied to consolidate stone and, more recently, on Portland cement mortars and concrete. It effectively fills the pores in the substrate and reacts with cement, favoring the precipitation of new C-S-H gels, thus densifying and strengthening the materials. In a study by Barberena-Fernández, Blanco-Varela, and Carmona-Quiroga (2019), it was found that ethyl silicate, especially when used with nanolime, significantly raised material strength and improved water repellence while preserving the original color and gloss of the materials (Barberena-Fernández, Blanco-Varela, & Carmona-Quiroga, 2019).

2. Application in Glucose Detection

HTEOS has been shown to enhance the peroxidase-like activity of MoS2 and graphene oxide (MoS2/GO) hybrids. This enhanced activity has been used for sensitive glucose detection. A study by Jian Peng and J. Weng (2017) demonstrated that this hybrid has high selectivity and sensitivity for glucose detection in serum, making it a potential candidate for glucose detection in medical applications (Jian Peng & J. Weng, 2017).

3. Optimization of Silica Silanization

HTEOS, specifically 3-aminopropyltriethoxysilane (APTES), is used to promote adhesion between silica substrates and various materials. Howarter and Youngblood (2006) explored optimizing APTES film formation on silica, studying the effects of reaction temperature, solution concentration, and reaction time on the film's structure and morphology. This research contributes to the development of advanced composites and biomolecular lab-on-a-chip applications (Howarter & Youngblood, 2006).

properties

IUPAC Name

triethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O3Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQSFSZALRVCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[SiH](OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

171773-83-4
Details Compound: Silane, triethoxy-, homopolymer
Record name Silane, triethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171773-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethoxy silane

CAS RN

998-30-1
Record name Triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=998-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A four-neck flask equipped with a reflux condenser, dropping funnel, stirring rod and thermometer was charged with 41 grams of triethoxy silane (0.25 mole) and a solution of chloroplatinic (IV) acid as a catalyst, in isopropyl alcohol in an amount to provide 2×10-5 mole of platinum. To the mixture heated in an oil bath maintained at a temperature of 120° C., 14 grams of allylamine (0.25 mole) was dropwise added over one hour from the dropping funnel. The mixture was maintained at 120° C. for another period of 9 hours. At the end of the period the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl triethoxy silane was obtained in a yield of 44% on a triethoxy silane basis, while the yield of beta-aminopropyl triethoxy silane was 10% on a triethoxy silane basis.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The preparation of triethoxysilane was carried out in a reactor having working capacity of 9 L, which was equipped with an electric heating control device of reaction capacity, and an impeller stirrer having 4 wings to control rotational speed to 300-1500 rpm. 3.3 kg of metal silicon was ground in a solvent environment of 6.6 kg of THERMINOL® 66 using Planetary Mill until the particle size is 30-100 μm. In the pulverizing process, 0.2 kg of CuCl catalyst was put into the suspension. In the state of continuous operation of the stirrer at 850 rpm, contact mass was heated to temperature of 242+2° C., the feed of ethanol as anhydrous alcohol to the reactor was started at 600 ml/hr using dosing pump (Digital dosing pump), GRUNDFOS® DME 60-10 AR. Samples were taken when liquid product was generated in the reactor, then every 30 minutes. As a result of analysis of the samples in Gas chromathograph, Agilent® GC7890A, synthesis reaction was started 10 minutes after alcohol was poured, and reaction rate increased for initial 60 minutes. The synthesis reaction rate of triethoxysilane decreased after 180 minutes, and completely slowed down 260 minutes after alcohol was fed. Herein, 1635 g of triethoxysilane and 105 g of tetraethoxysilane were obtained. The selectivity of triethoxysilane was 94%.
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Synthesis routes and methods IV

Procedure details

3-Aminopropyltriethoxysilane (1 ml) and 1.8 ml of 0.1% acetic acid were made up to 10 ml with water and added to 0.4 g sedimented yeast cells, which had been produced as described in Example 1. The mixture was stirred at room temperature for 24 hours and the cells were then separated and washed thoroughly with water. A 1% suspension of the treated cells in PBS, containing 5% glutaraldehyde was added to 2.5 mg of horseradish peroxidase in 2.5 ml PBS and kept at 21° C. for one hour. The cells were then separated and washed with PBS by centrifugation.
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Synthesis routes and methods V

Procedure details

The procedure in Example 1 was used with the following modifications: the metal hydride was sodium hydride [95% purity; 1.0 grams (g); 39.6 millimole (mmol)]; tetraethoxysilane (0.5 ml/h; 2.4 mmol/h); the carrier gas was argon (1 ml/min). Reaction was carried out at a fixed temperature of 250° C. Results of percent triethoxysilane produced (HSi(OEt)3) can be seen in Table 6.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydridotriethoxysilane
Reactant of Route 2
Hydridotriethoxysilane
Reactant of Route 3
Hydridotriethoxysilane
Reactant of Route 4
Hydridotriethoxysilane
Reactant of Route 5
Hydridotriethoxysilane
Reactant of Route 6
Hydridotriethoxysilane

Citations

For This Compound
2
Citations
W Volksen, CJ Hawker, JL Hedrick, V Lee… - Low Dielectric Constant …, 2003 - Springer
… An interesting xerogel variant utilizing the hydridotriethoxysilane monomer has recently been reported by Dow Corning (XLK)[9]. With this procedure, the hydrido-sol containing a high …
Number of citations: 7 link.springer.com
S Katayama, N Yamada, M Awano - … Preprints of Fall Meeting of The …, 2002 - jstage.jst.go.jp
HSi (OC 2 H 5) 3 をリチウムシリケート水溶液と反応させることにより, シリケート発泡体を作製した. 塩基性条件下では H-Si 結合が解離して水素ガスを発生することから, HSi (OC 2 H 5) 3 とリチウム…
Number of citations: 0 www.jstage.jst.go.jp

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